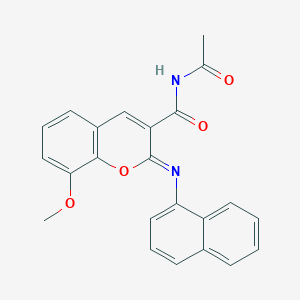

(Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-acetyl-8-methoxy-2-naphthalen-1-yliminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c1-14(26)24-22(27)18-13-16-9-6-12-20(28-2)21(16)29-23(18)25-19-11-5-8-15-7-3-4-10-17(15)19/h3-13H,1-2H3,(H,24,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGCDWXJRJWORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 8-methoxy-2H-chromene-3-carboxylic acid and naphthalen-1-ylamine, followed by acetylation. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

Biology: The compound exhibits significant antimicrobial, antioxidant, and cytotoxic activities, making it a potential candidate for drug development.

Medicine: Due to its biological activities, it is being explored for its potential use in treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The naphthalene moiety plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Chromene-3-carboxamides exhibit structural diversity primarily in their substituents, which modulate physicochemical and biological properties. Key analogs include:

Substituent Variations on the Imino Group

- (Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide (CAS 324525-90-8): Features a phenyl group instead of naphthalenyl. Molecular formula: C19H16N2O4; molar mass: 336.34 g/mol .

- (Z)-N-acetyl-8-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide (CAS 313234-37-6): Ethoxy group at position 8 and 4-methylphenylimino substituent. Molecular formula: C21H20N2O4; molar mass: 364.39 g/mol .

- 1319-0032 (ChemDiv): Incorporates a benzothiazole-substituted phenylimino group. Molecular formula: C27H21N3O4S; molar mass: 491.54 g/mol .

Alkoxy Group Modifications

- Methoxy vs. Ethoxy : Methoxy (OCH3) substituents, as in the target compound, are smaller and more electron-withdrawing than ethoxy (OCH2CH3) groups, affecting electronic distribution and metabolic stability .

Physicochemical Properties Comparison

*Estimated based on structural analogy to CAS 324525-90-8 .

- Electronic Effects : Methoxy groups donate electron density via resonance, stabilizing the chromene core, while ethoxy groups introduce steric hindrance and altered metabolic pathways .

Biological Activity

The compound (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, cytotoxicity, and apoptosis-inducing effects.

Chemical Structure and Properties

The structural formula of (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide can be represented as follows:

This compound features:

- A chromene backbone

- An acetamide functional group

- A methoxy group

- A naphthalenyl imine substituent

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various chromene derivatives, including (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide. The evaluation of its activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria has shown promising results. The Minimum Inhibitory Concentration (MIC) values were determined using standard dilution methods, demonstrating significant antibacterial efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria, which is consistent with findings from similar chromene derivatives .

Cytotoxicity

Cytotoxicity assays were performed using L929 fibroblast cells to assess the safety profile of the compound. The MTT assay results indicated that (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide exhibited a dose-dependent cytotoxic effect.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The IC50 value was calculated to be approximately 50 µM, suggesting that while the compound has potential as an anticancer agent, it also poses a risk to normal cells at higher concentrations .

Apoptosis Induction

The induction of apoptosis was assessed using an Annexin V binding assay. The results showed that treatment with (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide led to a significant increase in early and late apoptotic cells compared to the control group.

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| Control | 5 | 3 |

| Compound Treatment | 20 | 15 |

These findings suggest that the compound effectively triggers apoptotic pathways in treated cells, which may contribute to its cytotoxic effects .

The mechanism by which (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide exerts its biological effects may involve the modulation of various signaling pathways associated with cell survival and proliferation. It has been suggested that the presence of specific functional groups enhances its interaction with biological targets, potentially influencing enzyme activity related to drug metabolism and apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.